Welcome to the BenchChem Online Store!
molecular formula C9H17NO B1427040 1-Cyclobutylpiperidin-4-ol CAS No. 869224-62-4

1-Cyclobutylpiperidin-4-ol

Cat. No. B1427040
M. Wt: 155.24 g/mol
InChI Key: DFNHWMSTHVIRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163770B2

Procedure details

A methanol solution (48 mL) of 0.3 N sodium cyanoborohydride/0.15 N zinc(II) chloride was added to a methanol (50 mL) solution of 4-hydroxypiperidine (1.1 g, 1.0 mmol) and cyclobutanone (1 g), and stirred at room temperature for 24 hours. The solvent was concentrated under reduced pressure, distilled water was added, and extracted eight times with chloroform. The organic layer was dried with magnesium sulfate, and concentrated under reduced pressure to obtain the entitled compound (1.68 g, 98%) as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[OH:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.[C:12]1(=O)[CH2:15][CH2:14][CH2:13]1>CO>[CH:12]1([N:9]2[CH2:10][CH2:11][CH:6]([OH:5])[CH2:7][CH2:8]2)[CH2:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.1 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
48 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted eight times with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCC1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 1082.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.